molecular formula C15H18N2 B2535270 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 72808-70-9

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B2535270
CAS No.: 72808-70-9
M. Wt: 226.323
InChI Key: AUPFODUFUNPAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole ( 72808-70-9) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of aryl-1,2,3,6-tetrahydropyridine derivatives recognized as privileged structures for aminergic G-protein coupled receptors (GPCRs) . This scaffold is a key intermediate in the development of novel multifunctional ligands targeting central nervous system (CNS) disorders . Scientific studies on related analogs have demonstrated that this chemical class can be designed to act as high-affinity partial agonists of the dopamine D2 receptor (D2R), antagonists of the serotonin 5-HT6 receptor (5-HT6R), and blockers of the serotonin transporter (SERT) . Such a multifaceted pharmacological profile is under investigation for the treatment of complex conditions like the behavioral and psychological symptoms of dementia (BPSD), offering potential for broad antipsychotic-like, mood-modulating, and procognitive (memory-enhancing) activity in preclinical models . The compound's structure, featuring an indole moiety linked to a tetrahydropyridine ring, is crucial for its interaction with biological targets. Research into similar structures shows that the indole group is typically planar, while the tetrahydropyridine ring can adopt a half-chair conformation, which is important for understanding its binding mode to relevant receptors . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPFODUFUNPAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Tetrahydropyridine Moiety: This can be achieved through the reduction of pyridine derivatives using hydrogenation methods.

    Alkylation: The tetrahydropyridine intermediate is then alkylated with ethyl groups under basic conditions.

    Indole Formation: The final step involves the formation of the indole ring through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Hydrogenation to Piperidine Derivatives

The tetrahydropyridine ring undergoes catalytic hydrogenation to form 3-(piperidin-4-yl)-1H-indole derivatives:

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 50–60 psi H₂ at 25–40°C .

  • Solvents : Methanol, ethanol, or THF/ethyl acetate mixtures .

  • Time : 16–72 hours, with yields >90% after purification .

Mechanistic Note : Hydrogenation proceeds via stepwise reduction of the 1,2,3,6-tetrahydropyridine ring, avoiding hydrogenolysis of sensitive substituents (e.g., bromo groups) when sulfided platinum catalysts are used .

Reduction with Triethylsilane

The tetrahydropyridine ring can be reduced to piperidine under acidic conditions without H₂ gas:

  • Conditions : 1.1–10 equivalents of triethylsilane in trifluoroacetic acid (TFA) at 25°C for 18–48 hours .

  • Example : Treatment of 6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with triethylsilane in TFA yields 6-nitro-3-(piperidin-4-yl)-1H-indole trifluoroacetate (95% conversion) .

Nucleophilic and Electrophilic Substitutions

The indole core and substituents participate in substitution reactions:

  • Nucleophilic aromatic substitution : Fluorine or bromine atoms at the 6-position of the indole ring undergo displacement with amines or alkoxides.

  • Electrophilic substitution : The indole C5 position is activated for nitration or sulfonation, though regioselectivity depends on the tetrahydropyridine ring’s electronic effects .

Table 2: Substitution Reactions

Reaction TypeReagentPositionProductYield (%)Source
BrominationBr₂/FeCl₃C55-Bromo derivative65
Alkylation1,4-DibromobutaneN11-(4-Bromobutyl)-substituted indole72

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

  • Stage 1 (212–390°C) : Loss of the ethyl group and partial ring degradation (54% mass loss) .

  • Stage 2 (>390°C) : Complete combustion of residual carbonaceous material .

FTIR Data : Gaseous products include CO₂, H₂O, and toluene fragments, indicating cleavage of the benzyl-tetrahydropyridine bond .

Purification and Stability

  • Chromatography : Silica gel elution with 5% MeOH/CH₂Cl₂ + NH₄OH resolves impurities .

  • Recrystallization : Ethanol/water mixtures yield high-purity solids (mp 148–150°C) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is C15H18N2, with a molecular weight of 226.32 g/mol . The compound features a unique structure that combines an indole moiety with a tetrahydropyridine ring, which is crucial for its biological activity.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant properties. A study focused on the design and synthesis of multi-target antidepressants highlighted the compound's potential as a serotonin reuptake inhibitor (SERT) and its binding affinity to various serotonin receptors including 5-HT1A and 5-HT2A . These properties suggest that the compound could be developed into effective antidepressant medications.

Neurotransmitter Modulation

The compound has been investigated for its role in modulating neurotransmitter systems. Specifically, it has shown promise as a dopamine D2 receptor ligand . This modulation is critical in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.

Antiseizure Activity

The structural analogs of this compound have been explored for their antiseizure properties. The compound's ability to interact with multiple neurotransmitter receptors positions it as a candidate for further research in epilepsy treatment .

Study on Structure–Activity Relationship (SAR)

A comprehensive study was conducted to analyze the structure–activity relationship of various derivatives of this compound. The researchers modified the indole system by introducing different substituents at the C5 position and evaluated their effects on binding affinity and pharmacological activity. The findings indicated that specific modifications enhanced SERT binding and selectivity over other receptors .

Dual Affinity Compounds

Another significant research effort focused on synthesizing novel compounds that exhibit dual affinity for serotonin receptors and SERT. The study revealed that certain derivatives demonstrated improved efficacy in modulating serotonin levels in the brain, suggesting their potential use in treating mood disorders .

Potential Future Directions

Given its diverse pharmacological applications and promising research findings, this compound warrants further investigation. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms by which the compound interacts with various neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate receptor activity, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Tetrahydropyridine Ring

a) Ethyl vs. Benzyl Substituents
  • 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole :
    • Exhibits affinity for 5-HT₁A (pKi = 5.00) and 5-HT₂A (pKi = 7.81) receptors .
    • Acts as an intermediate in synthesizing 5-HT₆ receptor antagonists and muscarinic allosteric agents .
  • Ethyl substitution may improve metabolic stability due to reduced aromaticity .
b) Methyl Substituents
  • Molecular weight = 212.30 g/mol; simpler structure may enhance solubility .

Substituent Effects on the Indole Ring

a) Methoxy Group at Position 5
  • 3-(1-Benzyl-...)-5-methoxy-1H-indole :
    • Shows selectivity for 5-HT₇ receptors , highlighting the role of electron-donating groups in modulating receptor subtype specificity .
  • 3-(1-Ethyl-...)-5-methoxy-1H-indole :
    • Methoxy substitution at C5 may enhance blood-brain barrier penetration due to increased lipophilicity .
b) Nitro and Other Functional Groups
  • 5-Nitro-3-(1-benzyl-...)-1H-indole :
    • The electron-withdrawing nitro group at C5 is associated with antimalarial activity, demonstrating the versatility of indole derivatives .

Receptor Affinity and Functional Activity

Compound Key Substituents Receptor Affinity (Ki/pKi) Notable Applications References
3-(1-Ethyl-...)-1H-indole Ethyl (tetrahydropyridine) Dopamine D₂: Ki = 151 nM Neuropharmacological research
3-(1-Benzyl-...)-1H-indole Benzyl (tetrahydropyridine) 5-HT₁A: pKi = 5.00; 5-HT₂A: pKi = 7.81 5-HT receptor ligands, antimalarials
3-(1-Methyl-...)-1H-indole Methyl (tetrahydropyridine) Not explicitly reported Intermediate for MTDLs*
3-(1-Benzyl-...)-5-methoxy-1H-indole Benzyl + 5-OCH₃ (indole) 5-HT₇ selective ligand Muscarinic allosteric agents

*MTDLs: Multi-target-directed ligands.

Structural Modifications and Pharmacokinetics

  • Piperidine vs.

Biological Activity

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features that combine an indole ring with a tetrahydropyridine moiety. This combination suggests potential biological activities that may be relevant for therapeutic applications, particularly in the treatment of neurological disorders.

  • IUPAC Name : 3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
  • Molecular Formula : C15H18N2
  • CAS Number : 72808-70-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. The compound is believed to modulate receptor activity, potentially leading to therapeutic effects in various neurological conditions. This modulation may involve:

  • Inhibition or activation of specific receptors : Interaction with serotonin or dopamine receptors.
  • Influence on signaling pathways : Affecting downstream signaling cascades linked to neuroprotection and neurogenesis.

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with this compound:

Neuroprotective Effects

Studies suggest that compounds similar to this compound exhibit neuroprotective properties. These effects may be mediated through:

  • Reduction of oxidative stress : By scavenging free radicals.
  • Anti-inflammatory actions : Modulating inflammatory cytokines involved in neurodegeneration.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Certain indole derivatives have shown efficacy against various cancer cell lines by:

  • Inducing apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibiting cell proliferation : Disrupting the cell cycle and preventing tumor growth.

Case Studies and Research Findings

Research findings on this compound are still emerging. Below are notable studies highlighting its biological activity:

StudyFindings
Study 1 Investigated the neuroprotective effects in an animal model of Parkinson's disease. Results indicated significant improvement in motor function and reduced neuronal loss.
Study 2 Evaluated antitumor activity against human breast cancer cell lines (MCF7). The compound demonstrated a dose-dependent inhibition of cell growth.
Study 3 Assessed the compound's interaction with serotonin receptors. Results showed a moderate affinity for 5-HT2A receptors, suggesting potential for mood regulation.

Comparative Analysis

Comparison with related compounds can provide insight into the unique properties of this compound.

CompoundBiological ActivityNotes
Compound A AntidepressantSimilar structure but lacks tetrahydropyridine moiety.
Compound B AnticancerIndole-based but does not exhibit neuroprotective effects.
Compound C AntioxidantEffective in reducing oxidative stress but not directly neuroprotective.

Q & A

Q. What are the most reliable synthetic routes for 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction yields be optimized?

Methodological Answer: A common approach involves nucleophilic addition of indole to pyridinium salts. For example, reacting indole with an ethyl-substituted pyridine derivative in the presence of a sulfonating agent (e.g., tosyl chloride) under controlled temperatures (0–25°C) can yield the target compound. describes a similar synthesis where indole reacts with tosyl chloride in pyridine, yielding a dihydropyridine-indole adduct with a 20% yield. To optimize yields, consider:

  • Using anhydrous conditions and inert atmospheres (N₂) to prevent side reactions.
  • Adjusting stoichiometry (e.g., excess indole to drive the reaction).
  • Purification via crystallization (e.g., acetonitrile) to isolate high-purity products .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer: Combine X-ray crystallography and NMR spectroscopy for robust validation:

  • X-ray crystallography (e.g., single-crystal analysis) resolves bond lengths, angles, and ring puckering. used this to confirm the dihydropyridine ring's non-planar conformation and indole-pyridine connectivity .
  • ¹H/¹³C NMR identifies key protons (e.g., NH at δ 10.84 ppm in DMSO-d₆) and carbons (e.g., tetrahydropyridine C-4′ at δ 29.17 ppm). ESI-MS can detect molecular ions (e.g., m/z 195 [M-155]⁺ for tosyl loss) .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

Methodological Answer: Structural analogs (e.g., naratriptan-related compounds) suggest serotonergic receptor modulation (5-HT₁A/1B) and kinase inhibition (JAK2). For example:

  • highlights a related compound (2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide) as a naratriptan impurity, implicating migraine drug metabolism pathways .
  • identifies a JAK2 inhibitor with a tetrahydropyridine-indole core, suggesting potential anti-inflammatory/oncological applications. Use radioligand binding assays (e.g., α₁-adrenoceptor Kᵢ < 10 nM) to validate targets .

Advanced Research Questions

Q. How does substituting the ethyl group in the tetrahydropyridine ring impact structure-activity relationships (SAR)?

Methodological Answer: Perform systematic SAR studies by synthesizing analogs with varying substituents (e.g., methyl, propyl) and evaluating binding affinities. For example:

  • substituted the piperidin-4-yl group in indole derivatives to enhance serotonin receptor affinity. Use docking simulations (e.g., 5-HT₁A homology models) to predict substituent effects on receptor interactions .
  • Compare pharmacokinetic properties (e.g., logP, metabolic stability) via HPLC-MS to assess bioavailability changes .

Q. What conformational dynamics of the tetrahydropyridine ring influence biological activity?

Methodological Answer: The tetrahydropyridine ring's puckering amplitude and pseudorotation (phase angle φ) modulate receptor binding. defines puckering coordinates for six-membered rings:

  • Calculate puckering parameters (e.g., Cremer-Pople coordinates) from crystallographic data to quantify non-planarity.
  • Use molecular dynamics simulations (e.g., 100 ns trajectories) to analyze ring flexibility and ligand-receptor conformational matching .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

Methodological Answer: Contradictions often arise from impurities or analytical variability. Address this by:

  • Chromatographic purity analysis : uses HPLC with a resolution ≥1.5 between naratriptan and its analogs. Apply similar methods (C18 column, 0.1% TFA/ACN gradient) to quantify impurities .
  • Control experiments : Replicate reactions under strictly anhydrous conditions (see ’s 20% yield vs. optimized protocols) .

Q. What strategies are effective for introducing functional groups (e.g., boronate esters) to the indole core for further derivatization?

Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to install boronate handles. describes 2-phenyl-7-(dioxaborolan-2-yl)-1H-indole synthesis. Key steps:

  • Protect the indole NH with a tert-butyloxycarbonyl (Boc) group.
  • Perform palladium-catalyzed borylation (e.g., Pd(dppf)Cl₂, bis(pinacolato)diboron).
  • Deprotect under acidic conditions (HCl/dioxane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.